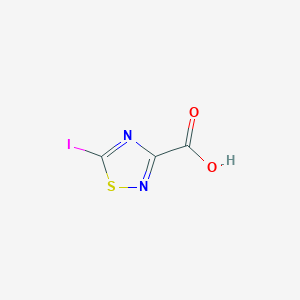![molecular formula C9H14N2O B12834555 1-[1-(2-Methylpropyl)-1H-imidazol-5-yl]ethan-1-one CAS No. 602306-54-7](/img/structure/B12834555.png)
1-[1-(2-Methylpropyl)-1H-imidazol-5-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-ISOBUTYL-3H-IMIDAZOL-4-YL)-ETHANONE is a chemical compound with a unique structure that includes an imidazole ring substituted with an isobutyl group and an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-ISOBUTYL-3H-IMIDAZOL-4-YL)-ETHANONE typically involves the reaction of 3-isobutyl-4-imidazolecarboxaldehyde with an appropriate reagent to introduce the ethanone group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of 1-(3-ISOBUTYL-3H-IMIDAZOL-4-YL)-ETHANONE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-ISOBUTYL-3H-IMIDAZOL-4-YL)-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The imidazole ring can participate in substitution reactions, where substituents on the ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(3-ISOBUTYL-3H-IMIDAZOL-4-YL)-ETHANONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(3-ISOBUTYL-3H-IMIDAZOL-4-YL)-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The isobutyl group and ethanone moiety may also contribute to its overall effect by affecting its solubility, stability, and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-ISOBUTYL-3H-IMIDAZOL-4-YL)-METHANOL: This compound has a similar structure but with a methanol group instead of an ethanone group.
1-(3-ISOBUTYL-3H-IMIDAZOL-4-YL)-PROPANE: This compound features a propane group instead of an ethanone group.
Uniqueness
1-(3-ISOBUTYL-3H-IMIDAZOL-4-YL)-ETHANONE is unique due to the presence of the ethanone group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the ethanone functionality is required.
Propiedades
Número CAS |
602306-54-7 |
|---|---|
Fórmula molecular |
C9H14N2O |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
1-[3-(2-methylpropyl)imidazol-4-yl]ethanone |
InChI |
InChI=1S/C9H14N2O/c1-7(2)5-11-6-10-4-9(11)8(3)12/h4,6-7H,5H2,1-3H3 |
Clave InChI |
QXZLSXPZWYMZFO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C=NC=C1C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


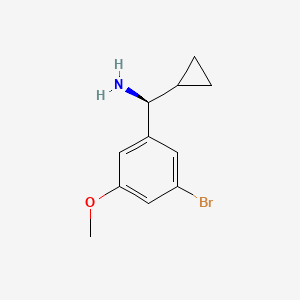

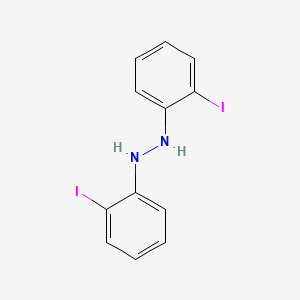
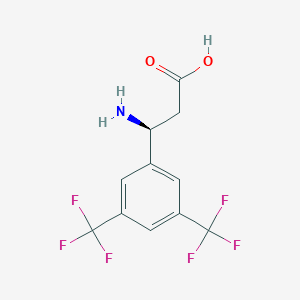
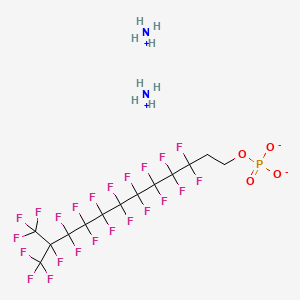
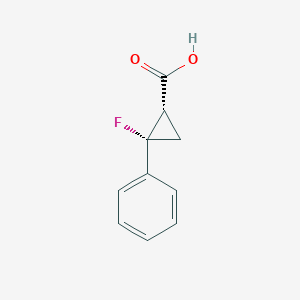
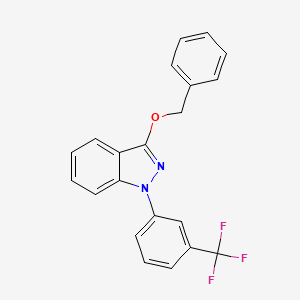
![(2S,3R,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen phosphate](/img/structure/B12834499.png)
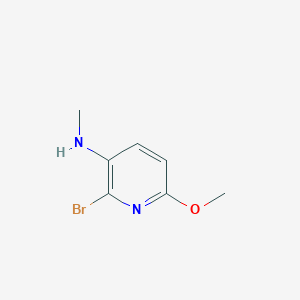
![Ethyl 8-chloro-2-methyl-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate](/img/structure/B12834515.png)
![2-Bromo-7-methylthiazolo[5,4-b]pyridine](/img/structure/B12834519.png)
![4-Amino-5-iodo-7-(2-deoxy-2-fluoro-beta-D-arabino furanosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12834552.png)
![2,2-Difluoro-6-methylbicyclo[2.2.1]heptane](/img/structure/B12834566.png)
